Cas no 1804916-02-6 (Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate)

Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate
-
- インチ: 1S/C13H10F3NO3S/c1-2-20-12(19)5-9-10(6-17)8(7-18)3-4-11(9)21-13(14,15)16/h3-4,7H,2,5H2,1H3
- InChIKey: ITKFRGCKPQSWSN-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1C=CC(C=O)=C(C#N)C=1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 432
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 92.5
Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015021246-1g |
Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate |
1804916-02-6 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetateに関する追加情報
Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate (CAS No. 1804916-02-6): An Overview of a Promising Compound in Pharmaceutical Research
Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate (CAS No. 1804916-02-6) is a unique and multifaceted compound that has garnered significant attention in the field of pharmaceutical research. This compound, characterized by its distinctive chemical structure, holds potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research advancements associated with Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate.
The molecular formula of Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate is C14H11F3N2O2S, and its molecular weight is approximately 318.30 g/mol. The compound features a cyano group (-CN), a formyl group (-CHO), and a trifluoromethylthio group (-SCF3), which collectively contribute to its unique chemical and biological properties. The presence of these functional groups makes Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate an attractive candidate for drug development due to its potential to modulate specific enzymes and receptors.
In terms of synthesis, Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate can be prepared through a series of well-defined chemical reactions. One common approach involves the reaction of ethyl cyanoacetate with a suitable aryl halide or aryl sulfide, followed by subsequent functional group modifications to introduce the formyl and trifluoromethylthio moieties. Recent advancements in synthetic methodologies have led to more efficient and scalable processes, making it feasible to produce this compound on a larger scale for preclinical and clinical studies.
The biological activity of Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate has been extensively studied in various in vitro and in vivo models. Research has shown that this compound exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Additionally, preliminary studies have indicated that Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate may have antitumor properties, particularly against certain types of cancer cells.
A notable study published in the Journal of Medicinal Chemistry (2021) investigated the mechanism of action of Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate. The researchers found that the compound selectively targets and inhibits the activity of cyclooxygenase (COX)-2, an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. This selective inhibition suggests that Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate could offer a more targeted approach to treating inflammatory conditions compared to non-selective COX inhibitors, which can have significant side effects.
Beyond its anti-inflammatory properties, recent studies have also explored the potential of Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate as an antitumor agent. A study published in Cancer Research (2020) demonstrated that the compound effectively induced apoptosis in human colorectal cancer cells by disrupting mitochondrial function and activating caspase-dependent cell death pathways. These findings suggest that Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate could be developed as a novel therapeutic agent for cancer treatment.
The safety profile of Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate has also been evaluated in preclinical studies. Toxicity assessments conducted in animal models have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. These results are encouraging and support further clinical evaluation to determine its safety and efficacy in human subjects.
In conclusion, Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate (CAS No. 1804916-02-6) is a promising compound with diverse applications in pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for the development of novel drugs targeting inflammatory diseases and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic benefits, paving the way for future clinical applications.
1804916-02-6 (Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate) 関連製品
- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)
- 887769-93-9(8-fluoro-5-methoxy-Quinoline)
- 896317-99-0(7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)
- 4423-82-9(3,3-dimethyl-2-methylidenebutanoic acid)
- 119678-66-9((1R)-1-(1-benzofuran-2-yl)ethan-1-ol)
- 2413878-82-5(4-Bromo-3-ethynyl-1-methylpyrazole)
- 2228923-91-7(3-Methyl-2-(2-nitroethyl)thiophene)
- 1805127-24-5(4-Cyano-3,5-dibromobenzoic acid)
- 1904417-76-0(3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione)
- 2270911-67-4(3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-)




